molecular formula C18H23N9O2 B2920817 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1448047-49-1

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2920817
CAS No.: 1448047-49-1
M. Wt: 397.443
InChI Key: NELRGZZYDQRQBZ-UHFFFAOYSA-N
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Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic chemical compound of high purity designed for research and development purposes. Its molecular structure features a pyrimidine core linked to a second, distinct pyrimidine moiety via an acetamide bridge, suggesting potential for targeted biological activity. Researchers can investigate this compound as a potential scaffold in medicinal chemistry, with possible applications in enzyme inhibition, cellular pathway analysis, and receptor binding studies. The presence of multiple nitrogen-containing heterocycles is a common feature in molecules with pharmacological relevance. Specific details on its primary applications, exact mechanism of action, and molecular targets are areas of active investigation and should be verified by the researching scientist. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments and literature reviews to fully characterize the compound's properties for their specific applications.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O2/c1-12-21-14(27-8-6-7-20-27)9-16(22-12)29-11-15(28)23-13-10-19-18(26(4)5)24-17(13)25(2)3/h6-10H,11H2,1-5H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELRGZZYDQRQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=CN=C(N=C2N(C)C)N(C)C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a detailed overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with dimethylamino groups and an oxyacetamide moiety. Its molecular formula is C14H20N6OC_{14}H_{20}N_{6}O with a molecular weight of approximately 288.36 g/mol. The presence of multiple nitrogen atoms and functional groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The dimethylamino groups enhance solubility and facilitate binding through hydrogen bonding and electrostatic interactions. This interaction may inhibit enzyme activity or modulate receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives demonstrate significant activity against bacterial strains such as Acinetobacter baumannii and fungal strains like Candida albicans .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Similar pyrimidine derivatives have been evaluated for their ability to inhibit cellular proliferation in various cancer cell lines. For example, compounds targeting CDK9 (Cyclin-dependent kinase 9) have shown promise in reducing the expression of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells .

Case Studies

  • Antiviral Evaluation : A study on structurally related compounds indicated that while some exhibited antimicrobial activity, they were ineffective against certain viral strains . This highlights the specificity of biological action based on molecular structure.
  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound can inhibit cell growth in human tumor cell lines, suggesting a potential role in cancer therapy .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications to the pyrimidine core significantly affect biological activity. For instance, substituents at specific positions on the pyrimidine ring can enhance potency against targeted enzymes .

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AntimicrobialAcinetobacter baumanniiSignificant inhibition
AntifungalCandida albicansModerate inhibition
AnticancerCDK9Reduced cell proliferation
AntiviralVarious viral strainsNo significant activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous acetamide derivatives:

Compound Name CAS / ID Molecular Formula Key Substituents Molecular Weight Notes
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide Not provided C₂₁H₂₈N₁₀O₂ - Pyrimidin-5-yl: 2,4-bis(dimethylamino)
- Pyrimidin-4-yl: 2-methyl, 6-pyrazolyl
476.5 g/mol Hypothesized enhanced solubility due to dimethylamino groups
N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (BP 27516) 158205-18-6 C₂₀H₂₂N₆O₂ - Quinazolin-2-yl: 6-(2-methylpyrimidin-4-yloxy)
- Acetamide: piperidin-1-yl
402.4 g/mol Reduced solubility compared to target due to lack of polar groups
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide 895001-58-8 C₂₃H₂₁N₅O₄ - Benzodioxole
- Pyrazolo-pyrimidinone
431.4 g/mol Potential metabolic instability due to benzodioxole moiety
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide 1058198-01-8 C₂₁H₁₉N₃O₅ - Benzodioxole
- Dihydropyrimidinone: 4-(4-methoxyphenyl)
393.4 g/mol Likely lower potency due to saturated pyrimidine ring

Research Findings and Implications

Electronic and Steric Effects

  • Dimethylamino vs. Methoxy Groups: The dimethylamino groups in the target compound likely increase electron density and solubility compared to methoxy-substituted analogs like CAS 1058198-01-8, which may exhibit reduced cellular uptake .
  • Pyrazolyl vs.

Metabolic Stability

  • Benzodioxole Derivatives : Compounds with benzodioxole moieties (e.g., CAS 895001-58-8) are prone to oxidative metabolism, whereas the target compound’s pyrimidine-based structure may confer greater stability .

Hypothetical Activity Profiles

  • Selectivity: The pyrazolyl group in the target compound could improve selectivity for specific isoforms compared to saturated dihydropyrimidinones (e.g., CAS 1058198-01-8) .

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